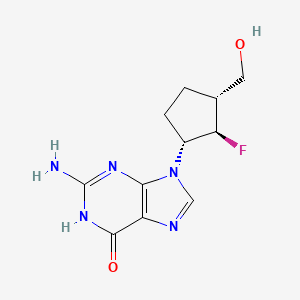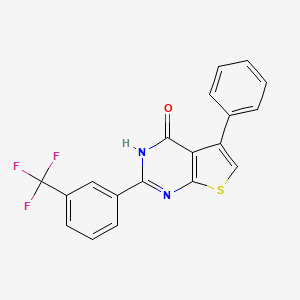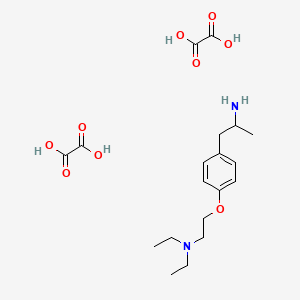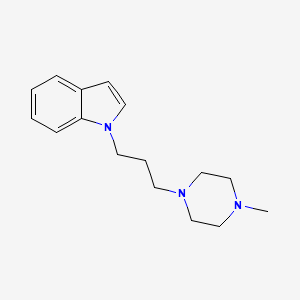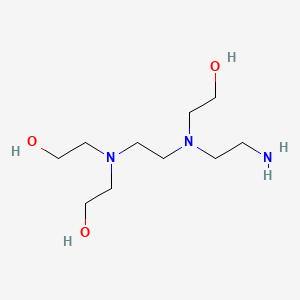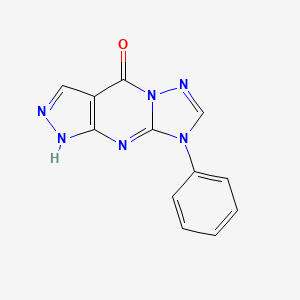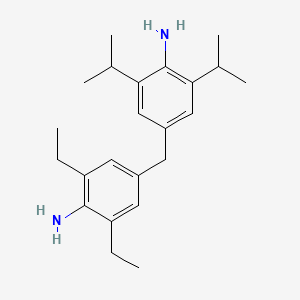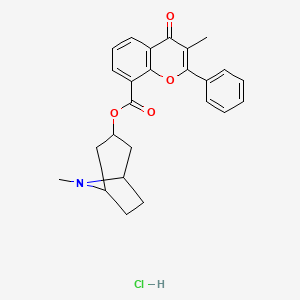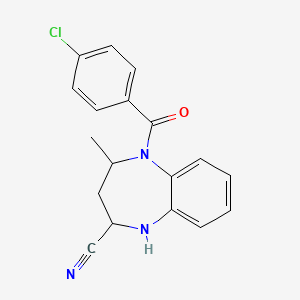
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phénothiazine, 2-acétyl-10-((((2,4-dichlorophényl)méthyl)amino)acétyl)- est un composé organique complexe appartenant à la classe des phénothiazines. Les phénothiazines sont connues pour leurs diverses activités biologiques et sont largement utilisées en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 10H-Phénothiazine, 2-acétyl-10-((((2,4-dichlorophényl)méthyl)amino)acétyl)- implique généralement plusieurs étapes. Une méthode courante commence par l'acylation de la phénothiazine. La phénothiazine est d'abord synthétisée à partir de la diphénylamine par une condensation classique avec du soufre et de l'iode . La phénothiazine résultante est ensuite acylée à l'aide de chlorures d'acyle dans du toluène pour former la 10-acylphénothiazine . Une acylation supplémentaire avec du chlorure d'acyle en présence de chlorure d'aluminium dans du disulfure de carbone donne la 2,10-diacylphénothiazine . La désacylation de ce composé intermédiaire produit la 2-acétylphénothiazine désirée .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle pour accueillir des quantités plus importantes. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées garantit des rendements et une pureté plus élevés. Le procédé implique un contrôle minutieux de la température, de la pression et des concentrations de réactifs pour obtenir le produit souhaité de manière efficace.
Analyse Des Réactions Chimiques
Types de réactions
10H-Phénothiazine, 2-acétyl-10-((((2,4-dichlorophényl)méthyl)amino)acétyl)- subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution, en particulier la substitution aromatique électrophile, en raison de la présence de cycles aromatiques.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre ou borohydrure de sodium dans le méthanol.
Substitution : Substitution aromatique électrophile utilisant des réactifs comme le brome ou l'acide nitrique en présence d'un catalyseur.
Principaux produits formés
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Dérivés réduits avec moins de groupes fonctionnels contenant de l'oxygène.
Substitution : Dérivés de la phénothiazine substitués avec divers groupes fonctionnels attachés aux cycles aromatiques.
Applications de la recherche scientifique
10H-Phénothiazine, 2-acétyl-10-((((2,4-dichlorophényl)méthyl)amino)acétyl)- a plusieurs applications de recherche scientifique :
Biologie : Étudié pour ses activités antimicrobiennes et antitumorales potentielles.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de 10H-Phénothiazine, 2-acétyl-10-((((2,4-dichlorophényl)méthyl)amino)acétyl)- implique son interaction avec diverses cibles moléculaires et voies. Le composé peut interagir avec des enzymes et des récepteurs, conduisant à des changements dans les processus cellulaires. Par exemple, il peut inhiber certaines enzymes impliquées dans l'inflammation ou interagir avec des récepteurs pour moduler les réponses immunitaires. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors to modulate immune responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Acétyl-10H-phénothiazine-10-propanenitrile
- 2-(4-phényl-2-quinoly)-10-méthyl phénothiazine
- 10-méthyl-10H-phénothiazine
Unicité
10H-Phénothiazine, 2-acétyl-10-((((2,4-dichlorophényl)méthyl)amino)acétyl)- est unique en raison de son motif de substitution spécifique et de la présence du groupe 2,4-dichlorophényl. Cette caractéristique structurelle confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications. Sa capacité à subir diverses réactions chimiques et ses avantages thérapeutiques potentiels mettent en évidence son caractère unique par rapport à d'autres dérivés de la phénothiazine.
Propriétés
Numéro CAS |
89516-32-5 |
|---|---|
Formule moléculaire |
C23H18Cl2N2O2S |
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
1-(2-acetylphenothiazin-10-yl)-2-[(2,4-dichlorophenyl)methylamino]ethanone |
InChI |
InChI=1S/C23H18Cl2N2O2S/c1-14(28)15-7-9-22-20(10-15)27(19-4-2-3-5-21(19)30-22)23(29)13-26-12-16-6-8-17(24)11-18(16)25/h2-11,26H,12-13H2,1H3 |
Clé InChI |
LNABEMVFKGRFGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNCC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
